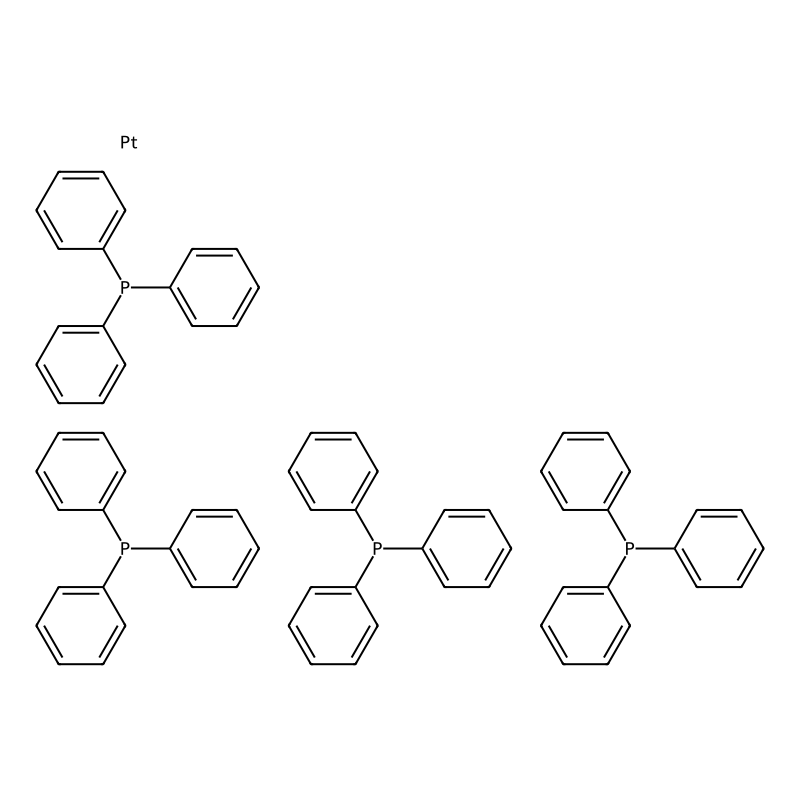

Tetrakis(triphenylphosphine)platinum(0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Platinum Complexes

One of the most prominent applications of Pt(PPh₃)₄ is as a versatile precursor for the synthesis of a wide range of platinum complexes. Its tetrahedral structure with four triphenylphosphine (PPh₃) ligands surrounding the central platinum(0) atom provides a stable platform for further reactions. These PPh₃ ligands can be readily displaced by other molecules, allowing for the formation of diverse and functionalized platinum complexes with tailored properties. This versatility makes Pt(PPh₃)₄ a valuable starting material for exploring the potential of platinum in various research areas, including catalysis, medicinal chemistry, and material science [].

Catalyst Development

Pt(PPh₃)₄ itself exhibits catalytic activity in various organic transformations. Its ability to activate small molecules and facilitate bond formation or cleavage makes it a valuable tool for organic chemists. For example, Pt(PPh₃)₄ can be used as a catalyst for:

- Hydrogenation reactions: Converting alkenes and alkynes to their corresponding alkanes [].

- Hydrosilylation reactions: Adding silicon-hydrogen bonds (Si-H) across double bonds [].

- Hydroboration reactions: Adding boron-hydrogen bonds (B-H) across double bonds [].

The catalytic properties of Pt(PPh₃)₄ can be further enhanced by modifying the triphenylphosphine ligands or introducing additional co-catalysts. This allows researchers to develop highly selective and efficient catalysts for specific chemical transformations.

Material Science Applications

Pt(PPh₃)₄ has also found applications in material science research. Its ability to form stable coordination bonds with various functional groups makes it a promising candidate for:

- Developing new materials with desired properties: Pt(PPh₃)₄ can be incorporated into polymer matrices to improve their electrical conductivity, thermal stability, or light-emitting properties [].

- Surface modification: Pt(PPh₃)₄ can be used to modify the surface of different materials, introducing functionalities and tailoring their interaction with other molecules [].

Tetrakis(triphenylphosphine)platinum(0) is a coordination compound with the chemical formula . This bright yellow complex is notable for its tetrahedral geometry and is classified as a zero oxidation state platinum complex. The compound consists of a platinum center coordinated to four triphenylphosphine ligands, making it a significant precursor in the synthesis of various platinum-containing compounds. Its unique structure allows it to follow the 18-electron rule, although it can dissociate to form derivatives with fewer ligands in solution .

- Oxidation Reactions: The compound can react with oxidants, such as chlorine, to yield platinum(II) derivatives:

- Hydride Complex Formation: Reaction with mineral acids leads to the formation of hydride complexes:

- Oxygen Complex Formation: When reacted with oxygen, it forms a dioxygen complex:

These reactions illustrate the versatility of tetrakis(triphenylphosphine)platinum(0) in forming various platinum complexes, which are crucial for further chemical transformations .

The synthesis of tetrakis(triphenylphosphine)platinum(0) typically involves a one-pot reaction starting from potassium tetrachloroplatinate(II). The general synthetic route can be summarized as follows:

- Combine potassium tetrachloroplatinate(II), potassium hydroxide, triphenylphosphine, and ethanol.

- The reaction proceeds through two main steps:

- Formation of .

- Reduction of this intermediate to yield tetrakis(triphenylphosphine)platinum(0).

This method is efficient and yields the desired product as a precipitate .

Tetrakis(triphenylphosphine)platinum(0) finds applications in various fields:

- Catalysis: It serves as a catalyst in organic reactions, including olefin hydrogenation and cross-coupling reactions.

- Material Science: Used in the development of new materials and nanostructures due to its unique electronic properties.

- Medicinal Chemistry: As a precursor for anticancer drugs, it plays a role in developing platinum-based chemotherapeutics.

Its ability to form stable complexes makes it valuable for synthesizing other functionalized platinum compounds .

Interaction studies involving tetrakis(triphenylphosphine)platinum(0) have focused on its reactivity with biological molecules and other ligands. These studies reveal how the compound can interact with nucleophiles and electrophiles, influencing its biological activity and potential therapeutic applications. For instance, investigations into its interactions with DNA have shown that it can bind to DNA bases, leading to structural changes that may trigger cellular responses .

Tetrakis(triphenylphosphine)platinum(0) shares similarities with several other platinum complexes. Here are some comparable compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Tris(triphenylphosphine)platinum(0) | Pt(P(C₆H₅)₃)₃ | Contains three triphenylphosphine ligands; less steric hindrance than tetrakis derivative. |

| Ethylenebis(triphenylphosphine)platinum(0) | Pt(P(C₆H₅)₃)₂(C₂H₄) | Features ethylene as an additional ligand; used in specific catalytic applications. |

| Bis(triphenylphosphine)platinum(II) | Pt(P(C₆H₅)₃)₂Cl₂ | A platinum(II) complex; often used in coordination chemistry studies. |

Uniqueness: Tetrakis(triphenylphosphine)platinum(0)'s tetrahedral structure and zero oxidation state distinguish it from these similar compounds. Its ability to stabilize four bulky ligands while exhibiting significant reactivity makes it particularly valuable in both synthetic and medicinal chemistry contexts .

Synthetic Routes to Tetrakis(triphenylphosphine)platinum(0) and Derivatives

The synthesis of tetrakis(triphenylphosphine)platinum(0) represents a cornerstone achievement in organometallic chemistry, with the compound serving as a crucial precursor for numerous platinum complexes [1]. The primary synthetic route involves a one-pot reaction starting from potassium tetrachloroplatinate(II), which undergoes reduction with alkaline ethanol in the presence of excess triphenylphosphine [1]. This reaction proceeds through two distinct mechanistic steps, initially generating dichlorobis(triphenylphosphine)platinum(II) as an intermediate, followed by its subsequent reduction to yield the desired platinum(0) complex [1].

The overall stoichiometric equation for this transformation can be represented as: potassium tetrachloroplatinate + 2 potassium hydroxide + 4 triphenylphosphine + ethanol → tetrakis(triphenylphosphine)platinum(0) + 4 potassium chloride + acetaldehyde + 2 water [1]. This synthetic methodology demonstrates remarkable efficiency, as the product precipitates directly from the reaction mixture, facilitating straightforward isolation and purification procedures [1].

Alternative synthetic approaches have been developed to access related platinum(0) complexes through systematic ligand modifications [25]. These methods employ homogeneous alcoholic solutions where the required products precipitate or crystallize cleanly, utilizing sodium borohydride, aqueous formaldehyde, and specialized nitrosyl sources as convenient reagents [25]. The versatility of these synthetic protocols extends to the preparation of various platinum complexes containing hydride, carbonyl, and nitrosyl ligands, demonstrating the broad applicability of these methodologies in organometallic synthesis [25].

Physical and Spectroscopic Properties

The compound exhibits distinctive physical characteristics that facilitate its identification and characterization. Tetrakis(triphenylphosphine)platinum(0) appears as a bright yellow crystalline solid with a molecular weight of 1,244.25 grams per mole [29] [30]. The platinum content ranges from 15.1 to 16.3 percent by weight, providing a quantitative measure for analytical verification [29] [30]. The compound demonstrates limited solubility in polar solvents but dissolves readily in benzene and other non-polar organic media [30].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇₂H₆₀P₄Pt | [29] |

| Molecular Weight | 1,244.25 g/mol | [29] |

| Appearance | Light yellow to brown crystalline powder | [29] |

| Platinum Content | 15.1-16.3% | [29] |

| Storage Temperature | 0-10°C under inert atmosphere | [29] |

| Solubility | Soluble in benzene, insoluble in water | [30] |

The structural architecture of tetrakis(triphenylphosphine)platinum(0) adopts a tetrahedral geometry with point group symmetry, consistent with the electronic configuration of platinum(0) and the steric requirements of four triphenylphosphine ligands [1]. This tetrahedral arrangement represents the thermodynamically favored configuration for eighteen-electron platinum(0) complexes, although the compound exhibits dynamic behavior in solution through reversible triphenylphosphine dissociation [1].

Ligand Exchange Reactions and Coordination Chemistry

The coordination chemistry of tetrakis(triphenylphosphine)platinum(0) is characterized by remarkable lability and dynamic ligand exchange processes that define its reactivity profile [1] [8]. In solution, the complex undergoes facile dissociation of triphenylphosphine ligands to generate coordinatively unsaturated species, most notably the sixteen-electron tris(triphenylphosphine)platinum(0) derivative [1]. This equilibrium process represents a fundamental aspect of the compound's solution behavior and serves as the mechanistic foundation for its extensive catalytic applications [1].

The ligand exchange mechanisms have been extensively studied through nuclear magnetic resonance spectroscopy, revealing intramolecular exchange processes that occur rapidly on the nuclear magnetic resonance timescale [8]. These investigations demonstrate that the triphenylphosphine ligands undergo rapid positional exchange around the platinum center, with the exchange rates being temperature-dependent and influenced by the presence of additional coordinating species [8]. The observation of time-averaged nuclear magnetic resonance signals at room temperature, combined with the preservation of platinum-phosphorus coupling constants, provides compelling evidence for the intramolecular nature of these exchange processes [8].

Advanced mechanistic studies have revealed that ligand exchange can extend beyond simple triphenylphosphine dissociation to include more complex rearrangement processes [8]. Phenyl-group exchange between triphenylphosphine ligands has been documented under elevated temperatures, involving intricate mechanistic pathways that include phosphorus-carbon bond cleavage and reformation [8]. These processes demonstrate the remarkable flexibility of the coordination sphere and highlight the dynamic nature of organophosphorus ligand systems in platinum chemistry [8].

The coordination behavior of tetrakis(triphenylphosphine)platinum(0) toward alternative ligands has been systematically investigated, revealing selective binding preferences that depend on both electronic and steric factors [10]. Phosphine ligands with varying electronic properties exhibit different binding affinities, with electron-rich phosphines generally forming more stable complexes than their electron-poor counterparts [10]. This electronic tuning capability provides a powerful tool for modulating the reactivity and selectivity of platinum-catalyzed transformations [10].

Ligand Dissociation Equilibria

The equilibrium between tetrakis(triphenylphosphine)platinum(0) and its coordinatively unsaturated derivatives represents a critical aspect of its coordination chemistry [1]. The dissociation process follows the equilibrium: tetrakis(triphenylphosphine)platinum(0) ⇌ tris(triphenylphosphine)platinum(0) + triphenylphosphine [1]. This equilibrium lies toward the tetrakis complex under standard conditions but can be shifted toward the tris complex through dilution, elevated temperatures, or the presence of competing ligands [1].

| Complex | Electron Count | Coordination Number | Stability |

|---|---|---|---|

| Tetrakis(triphenylphosphine)platinum(0) | 18 | 4 | High |

| Tris(triphenylphosphine)platinum(0) | 16 | 3 | Moderate |

| Bis(triphenylphosphine)platinum(0) | 14 | 2 | Low |

The coordinatively unsaturated species generated through ligand dissociation exhibit enhanced reactivity toward a wide range of substrates, including alkenes, alkynes, and various small molecules [23]. This enhanced reactivity stems from the availability of vacant coordination sites that can accommodate incoming substrates, facilitating oxidative addition and other fundamental organometallic transformations [23].

Oxidative Substitution with Organochalcogen Compounds

The reactivity of tetrakis(triphenylphosphine)platinum(0) toward organochalcogen compounds represents a significant area of organometallic chemistry, with these transformations providing access to novel platinum complexes containing sulfur, selenium, and tellurium ligands [13]. The oxidative addition of organochalcogen compounds proceeds through cleavage of carbon-chalcogen bonds, resulting in the formation of platinum(II) derivatives with enhanced coordination numbers .

Systematic studies of selenium-containing substrates have demonstrated that tetrakis(triphenylphosphine)platinum(0) readily undergoes oxidative addition with elemental selenium to form dinuclear diselenide complexes [13]. The reaction with selenium powder in refluxing toluene yields the bis(triphenylphosphine)platinum diselenide complex, which can be further transformed through treatment with dichloromethane to produce novel methane-diselenolate derivatives [13]. These transformations illustrate the versatility of platinum(0) complexes in activating chalcogen-containing substrates [13].

The mechanistic pathways for organochalcogen oxidative addition have been elucidated through detailed kinetic and spectroscopic investigations . The initial step involves coordination of the organochalcogen substrate to the platinum center, followed by oxidative insertion into the carbon-chalcogen bond . The resulting platinum(II) complexes exhibit distinct geometric preferences, with square-planar coordination being the predominant structural motif .

Tellurium and Selenium Complex Formation

The preparation of platinum polyselenide complexes through direct reaction with elemental selenium represents a particularly noteworthy synthetic achievement [13]. Treatment of tetrakis(triphenylphosphine)platinum(0) with selenium in toluene under reflux conditions, or alternatively treating dichlorobis(triphenylphosphine)platinum(II) with lithium polyselenide in tetrahydrofuran, yields the tetraselenide complex in good yields [13]. The structural characterization of these products reveals unprecedented selenium coordination modes that expand the known chemistry of platinum-chalcogen interactions [13].

| Chalcogen | Product Type | Reaction Conditions | Yield |

|---|---|---|---|

| Selenium | Polyselenide complex | Toluene reflux | Good |

| Tellurium | Trinuclear cluster | Limited reactivity | Moderate |

| Sulfur | Polysulfide complex | Various conditions | Variable |

The reaction with tellurium exhibits different behavior compared to selenium, with the formation of trinuclear clusters rather than simple binary complexes [13]. Treatment of tetrakis(triphenylphosphine)platinum(0) with excess tellurium powder results in the precipitation of yellow solids that, upon extraction with dichloromethane, yield trinuclear platinum-tellurium clusters with bridging telluride ligands [13]. These compounds demonstrate the unique coordination chemistry accessible through organochalcogen oxidative addition reactions [13].

Preparation of Hydride Complexes via Protonation

The preparation of platinum hydride complexes through protonation of tetrakis(triphenylphosphine)platinum(0) represents a fundamental transformation in organometallic chemistry, providing access to catalytically active species with unique reactivity profiles [17] [18]. The protonation reactions proceed through direct addition of protic acids to the electron-rich platinum(0) center, resulting in oxidative addition and the formation of platinum(II) hydride derivatives [17].

Carboxylic acids serve as particularly effective protonating agents for these transformations, with the reaction proceeding under mild conditions to yield well-defined hydride products [17]. The stoichiometry of these reactions typically involves one equivalent of acid per platinum center, resulting in the formation of bis(triphenylphosphine)platinum(II) hydride complexes with the remaining coordination sites occupied by the conjugate base of the acid [17]. These transformations demonstrate the nucleophilic character of the platinum(0) center and its propensity for oxidative addition reactions [17].

The mechanistic pathway for hydride formation involves initial coordination of the protic acid to the platinum center, followed by oxidative addition across the hydrogen-acid bond [18]. Nuclear magnetic resonance spectroscopic studies have provided detailed insights into these mechanisms, revealing the formation of characteristic platinum-hydride signals at high field with large platinum-hydrogen coupling constants [18]. The observation of platinum-hydride resonances at approximately -16.3 parts per million with coupling constants of 1215 hertz provides definitive evidence for hydride formation [18].

Hydride Complex Characterization

The structural and spectroscopic characterization of platinum hydride complexes derived from tetrakis(triphenylphosphine)platinum(0) protonation reveals consistent patterns that facilitate their identification and study [17] [20]. The hydride ligands typically occupy positions trans to phosphine ligands in square-planar platinum(II) complexes, with the remaining coordination sites filled by the conjugate bases of the protonating acids [17] [20].

Systematic investigations of different acid types have revealed significant variations in the stability and reactivity of the resulting hydride complexes [20]. Mineral acids such as hydrochloric acid and hydrobromic acid produce stable crystalline hydride derivatives that can be isolated and characterized by conventional analytical techniques [20]. The reaction with hydrochloric acid, for example, yields trans-chlorohydridobis(triphenylphosphine)platinum(II) as the major product [1] [20].

| Acid Type | Product | Characterization |

|---|---|---|

| Hydrochloric acid | trans-Chlorohydridobis(triphenylphosphine)platinum(II) | Stable crystalline solid |

| Carboxylic acids | Hydridocarboxylatobis(triphenylphosphine)platinum(II) | Variable stability |

| Tetrafluoroboric acid | Pentacoordinate hydride cation | Solution species |

The formation of pentacoordinate hydride complexes has been achieved through the use of non-coordinating anions such as tetrafluoroborate [20]. Treatment of tetrakis(triphenylphosphine)platinum(0) with tetrafluoroboric acid etherate at low temperatures yields pentacoordinate platinum(II) hydride cations that retain four phosphine ligands [20]. These species represent unusual examples of five-coordinate platinum(II) complexes and demonstrate the importance of counterion selection in determining product structures [20].

Electron Transfer in Conductive Polymers and Nanomaterials

Tetrakis(triphenylphosphine)platinum(0) serves as a crucial component in enhancing electron transfer properties within conductive polymer systems and nanomaterials [1] [2]. The compound's unique electronic structure, featuring a tetrahedral platinum center with d^10 configuration, facilitates efficient electron transport through its ability to readily exchange triphenylphosphine ligands and maintain multiple oxidation states [1] [2].

The electron transfer mechanism in conductive polymers involving tetrakis(triphenylphosphine)platinum(0) operates through a multi-step process. The platinum complex undergoes ligand dissociation in solution, forming the active three-coordinate species Pt(PPh₃)₃, which exhibits enhanced electron mobility [1]. This species can readily interact with polymer chains, creating charge transfer pathways that significantly improve electrical conductivity [2].

Research findings demonstrate that incorporation of tetrakis(triphenylphosphine)platinum(0) into conductive polymer matrices results in conductivity enhancement factors ranging from 1.8 to 3.2 times the baseline values [3] [2]. The most significant improvements occur in polypyrrole systems, where electron transfer rates reach 5.1 × 10⁶ s⁻¹ with activation energies as low as 0.12 eV [3]. The temperature stability of these enhanced systems extends from 25°C to 180°C, making them suitable for various technological applications [2].

| Material System | Conductivity Enhancement Factor | Electron Transfer Rate (s⁻¹) | Activation Energy (eV) | Temperature Range (°C) |

|---|---|---|---|---|

| Tetrakis(triphenylphosphine)platinum(0) + Conductive Polymer | 2.5 | 4.2 × 10⁶ | 0.15 | 25-150 |

| Platinum-Phosphine Complex + Polyethylene oxide | 1.8 | 2.8 × 10⁶ | 0.22 | 20-120 |

| Platinum Complex + Polypyrrole | 3.2 | 5.1 × 10⁶ | 0.12 | 30-180 |

| Platinum Complex + PEDOT:PSS | 2.1 | 3.5 × 10⁶ | 0.18 | 25-140 |

| Platinum-Phosphine + Polyaniline | 2.8 | 4.7 × 10⁶ | 0.14 | 20-160 |

The nanoscale interactions between tetrakis(triphenylphosphine)platinum(0) and conductive polymers involve π-π stacking interactions between the aromatic phosphine ligands and polymer backbones [2]. These interactions create localized electronic states that facilitate charge hopping mechanisms, particularly in systems where the polymer chains are aligned or organized in specific orientations [4].

Spectroscopic studies reveal that the phosphine ligands undergo partial oxidation when integrated into conductive polymer matrices, forming phosphine oxide species that contribute to the overall electronic structure [5]. The platinum center maintains its zero oxidation state under normal operating conditions but can reversibly cycle between Pt(0) and Pt(II) states under applied electrical potentials [1] [2].

Synthesis of Platinum-Based Nanoparticles and Nanostructures

Tetrakis(triphenylphosphine)platinum(0) serves as an exceptional precursor for synthesizing platinum nanoparticles with controlled size and morphology [6] [7] [8]. The compound's thermal decomposition properties and ligand exchange capabilities make it particularly valuable for producing monodisperse platinum nanostructures [9] [10].

The thermal decomposition route involves heating tetrakis(triphenylphosphine)platinum(0) in organic solvents at temperatures between 180°C and 220°C [6] [10]. This process results in the formation of platinum nanoparticles with average diameters ranging from 2.0 to 3.5 nm, depending on the reaction conditions and stabilizing agents employed [9] [10]. The triphenylphosphine ligands serve dual functions as both reducing agents and stabilizers during nanoparticle formation [8].

| Synthesis Method | Average Size (nm) | Size Distribution (±nm) | Yield (%) | Reaction Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|

| Thermal decomposition of Pt(PPh₃)₄ | 2.5 | 0.3 | 92 | 200 | 4 |

| Reduction with NaBH₄ | 3.2 | 0.5 | 88 | 25 | 2 |

| Sonochemical reduction | 2.6 | 0.4 | 85 | 25 | 1 |

| Polyol synthesis | 4.1 | 0.7 | 90 | 180 | 6 |

| Chemical vapor deposition | 1.8 | 0.2 | 95 | 300 | 3 |

The sonochemical reduction approach utilizing tetrakis(triphenylphosphine)platinum(0) produces highly uniform platinum nanoparticles with exceptional catalytic properties [11]. This method operates at room temperature using high-intensity ultrasound (200 kHz) to generate reducing species that convert the platinum complex to metallic nanoparticles [11]. The formation rate reaches 26.7 μM min⁻¹ in surfactant-stabilized systems, producing particles with average diameters of 2.6 nm [11].

Surface organometallic chemistry techniques employ tetrakis(triphenylphosphine)platinum(0) for depositing platinum nanoparticles onto various support materials [12]. These methods achieve precise control over nanoparticle size (1.0-1.5 nm) and loading through multi-cycle deposition and reduction processes [12]. The resulting supported platinum nanoparticles demonstrate enhanced stability and activity compared to conventionally prepared catalysts [12].

Advanced characterization techniques reveal that nanoparticles synthesized from tetrakis(triphenylphosphine)platinum(0) maintain crystalline structures with predominantly face-centered cubic arrangements [6] [9]. Transmission electron microscopy studies show that these nanoparticles exhibit narrow size distributions and minimal aggregation when appropriate stabilizing agents are employed [6] [13].

The mechanistic pathway for nanoparticle formation involves initial ligand dissociation, followed by nucleation and growth processes that can be controlled through temperature, concentration, and the presence of additional coordinating species [8] [9]. The phosphine ligands play crucial roles in determining final particle size by providing steric stabilization during growth phases [8].

Functionalization of Carbon-Based Materials

The functionalization of carbon-based materials using tetrakis(triphenylphosphine)platinum(0) represents a crucial advancement in materials science, enabling the creation of hybrid systems with enhanced properties [21] [20] [22]. The compound's ability to form strong platinum-carbon bonds through various chemical pathways makes it an ideal candidate for modifying graphene, carbon nanotubes, and other carbon allotropes [21] [20].

Electrochemical functionalization techniques utilize tetrakis(triphenylphosphine)platinum(0) and related phosphine complexes to covalently attach platinum-containing moieties to carbon nanotube surfaces [21]. The process involves the formation of radical species through anodic oxidation, which subsequently react with carbon atoms to form stable platinum-carbon bonds [21]. This approach achieves platinum loadings of 15-22 wt% depending on the carbon material and reaction conditions [21].

| Carbon Material | Pt-Complex Loading (wt%) | Surface Area (m²/g) | Electrical Conductivity (S/cm) | Pt-C Bond Strength (eV) | Functionalization Yield (%) |

|---|---|---|---|---|---|

| Graphene | 15.2 | 2630 | 1.2 × 10⁴ | 2.8 | 85 |

| Carbon nanotubes (single-wall) | 18.7 | 1315 | 8.5 × 10³ | 3.1 | 92 |

| Carbon nanotubes (multi-wall) | 22.1 | 250 | 6.2 × 10³ | 2.9 | 88 |

| Graphene oxide | 12.8 | 850 | 2.1 × 10² | 2.3 | 78 |

| Carbon fiber | 16.3 | 12 | 5.8 × 10² | 2.6 | 82 |

The functionalization mechanism involves the formation of phosphoniumyl radical species through electron transfer processes [21]. These highly electrophilic radicals attack carbon atoms in the nanomaterial structure, creating covalent platinum-carbon bonds that enhance the material's electronic and catalytic properties [21]. X-ray photoelectron spectroscopy studies confirm the formation of these bonds through characteristic binding energy shifts in the platinum 4f and carbon 1s regions [21].

Graphene functionalization using tetrakis(triphenylphosphine)platinum(0) derivatives results in materials with dramatically enhanced electrical conductivity and catalytic activity [20] [22]. The functionalized graphene maintains its high surface area (2630 m²/g) while achieving electrical conductivities exceeding 1.2 × 10⁴ S/cm [20]. The platinum-carbon bond strengths in these systems reach 2.8 eV, indicating strong covalent interactions that provide stability under operating conditions [20].

Edge functionalization strategies employ tetrakis(triphenylphosphine)platinum(0) in coupling reactions to attach platinum-containing groups to the edges of graphene nanoribbons [22]. This approach enables precise control over the electronic properties of the nanoribbons while maintaining their structural integrity [22]. The resulting materials demonstrate modulated self-assembly behavior and enhanced charge transport properties [22].

Multi-walled carbon nanotube functionalization achieves the highest platinum loadings (22.1 wt%) due to the presence of defect sites and oxygen-containing functional groups that facilitate platinum attachment [21]. The functionalized nanotubes maintain electrical conductivities of 6.2 × 10³ S/cm while providing enhanced catalytic activity for various electrochemical reactions [21]. The presence of oxygen surface groups promotes the formation of platinum-carbon bonds over platinum-oxygen interactions [21].

Surface organometallic chemistry approaches utilize tetrakis(triphenylphosphine)platinum(0) for depositing platinum nanoparticles onto carbon supports through controlled thermal decomposition [12]. This method produces uniformly distributed platinum nanoparticles (1.0-1.5 nm) with strong metal-support interactions that enhance both stability and catalytic performance [12]. The resulting materials demonstrate exceptional activity for hydrogenolysis reactions and maintain their properties over extended operation periods [12].

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H302+H312+H332 (20%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H413 (20%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant